Methenolone
Overview
Description
Methenolone, also known as metenolone, is a synthetic androgen and anabolic steroid. It is primarily used in the treatment of anemia due to bone marrow failure. This compound is available in two forms: this compound acetate, which is taken orally, and this compound enanthate, which is administered via intramuscular injection .
Mechanism of Action
Target of Action
Methenolone, also known as Metenolone, is an androgen and anabolic steroid (AAS) that primarily targets the androgen receptor (AR) . The AR is the biological target of androgens like testosterone and dihydrotestosterone (DHT) . This compound has a strong binding affinity for androgen receptors, even stronger than testosterone .
Mode of Action
This compound functions as an agonist of the androgen receptor . This means it binds to these receptors and activates them, leading to an increase in protein synthesis and red blood cell count . It also acts as a glucocorticoid antagonist, aiding in fat metabolism, and boosting the immune system .
Biochemical Pathways
As an androgen and anabolic steroid, it is known to stimulate protein synthesis and increase red blood cell count . This can lead to increased muscle mass and strength, which is why this compound is often used to improve physique and performance .
Pharmacokinetics
This compound acetate is taken orally, while this compound enanthate is administered via intramuscular injection . The elimination half-life of this compound enanthate is reported to be about 10.5 days when administered intramuscularly . This compound has very low affinity for human serum sex hormone-binding globulin (SHBG), about 16% of that of testosterone and 3% of that of DHT .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anabolic. It leads to increased protein synthesis, red blood cell count, and muscle mass . Additionally, it has weak androgenic effects, as well as no estrogenic effects or risk of liver damage .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the use of this compound and other anabolic steroids can be influenced by legal and regulatory environments, as these substances are controlled in many countries .
Biochemical Analysis
Biochemical Properties
Methenolone is a synthetic androgen and anabolic steroid, which means it acts as an agonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . It has moderate anabolic effects and weak androgenic effects .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as an agonist of the androgen receptor . This means it binds to the androgen receptor and activates it, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound esters are prodrugs of this compound in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methenolone can be synthesized through a series of chemical reactions. One common method involves the use of acetic acid isotestosterone as a raw material. This compound undergoes a ketal oxidation reaction with ethylene glycol and calcium hypochlorite in the presence of a protonic acid catalyst at temperatures between 60 and 65 degrees Celsius. The resulting ketal oxide is then subjected to a Grignard reaction to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, simple operations, and high safety measures. The final product is purified through conversion into this compound acetic ester, followed by alcoholysis to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methenolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with altered functional groups, enhancing its anabolic properties .
Scientific Research Applications
Methenolone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Medicine: Used in the treatment of anemia and muscle wasting conditions. .
Industry: Employed in the development of performance-enhancing drugs and supplements.
Comparison with Similar Compounds
Methenolone is often compared with other anabolic steroids such as:
Drostanolone: Similar in structure but has a higher androgenic effect.
Oxymetholone: Known for its strong anabolic effects but also has significant side effects.
Stanozolol: Another anabolic steroid with a different mechanism of action and side effect profile.
This compound is unique due to its moderate anabolic effects and minimal androgenic side effects, making it suitable for long-term use in medical treatments .
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQEDFWRSLVBR-VHUDCFPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165179 | |
Record name | Methenolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153-00-4, 303-42-4 | |
Record name | Methenolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methenolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metenolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13710 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methenolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metenolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHENOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9062ZT8Q5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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